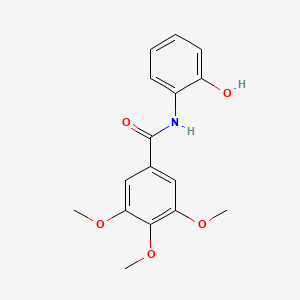

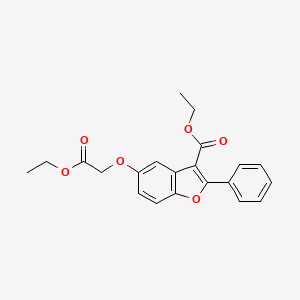

N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide” is a complex organic compound. It likely contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving carboxylic acids and amines .Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it is used. Benzamides and phenols both participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Phenols typically exhibit weak acidity, while benzamides are generally stable under normal conditions .Scientific Research Applications

Memory Enhancement and Acetylcholinesterase Inhibition

N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been explored for their potential as memory enhancers. These derivatives inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, a neurotransmitter involved in memory and learning. In vitro and in vivo studies have shown that these compounds can significantly increase memory retention and exhibit inhibitory activity against acetylcholinesterase, with one compound demonstrating a 97% maximal percent inhibition at 50 µM. Molecular docking and simulation studies further supported their potential by revealing favorable interactions with the enzyme's active site, suggesting these derivatives as promising candidates for treating memory-related disorders (Piplani, Sharma, Mehta, & Malik, 2018).

Electrocatalytic Determination of Biomolecules

A novel modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode was developed for the electrocatalytic determination of glutathione and piroxicam. This biosensor exhibited potent and persistent electron mediating behavior, allowing for the linear and sensitive detection of both compounds in a wide concentration range. Such biosensors could be instrumental in clinical diagnostics and pharmaceutical analysis, providing a new avenue for the sensitive and selective measurement of important biomolecules (Karimi-Maleh et al., 2014).

Mechanism of Action

Target of Action

Similar compounds such as n-(2-hydroxyphenyl)-2-propylpentanamide (oh-vpa) have been designed as selective inhibitors of histone deacetylase (hdac) . HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a condensed and transcriptionally silenced chromatin structure.

Mode of Action

For instance, OH-VPA, a related compound, has been shown to inhibit HDAC, leading to an open chromatin structure and promoting gene transcription .

Biochemical Pathways

For example, HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells .

Result of Action

Similar compounds like oh-vpa have demonstrated antiproliferative activity against various cancer cell lines, including breast cancer and cervical cancer cells . This suggests that N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide might also exhibit antiproliferative or other cytotoxic effects.

Future Directions

properties

IUPAC Name |

N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)17-11-6-4-5-7-12(11)18/h4-9,18H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTUGJJKXQRAIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2463784.png)

![1-(3,4-dimethylphenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2463785.png)

![1-(4-Chlorophenyl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2463788.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2463792.png)

![5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2463796.png)

![1-methyl-5-[(pentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2463802.png)

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2463805.png)

![ethyl 3-carbamoyl-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463807.png)